2-(3,4-Dichlorobenzoyl)benzoic acid
Overview
Description
2-(3,4-Dichlorobenzoyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H8Cl2O3 and its molecular weight is 295.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vicinal Halomethoxylation : It is used for vicinal halomethoxylation of unsaturated compounds (Yusubov, Drygunova, & Zhdankin, 2004).
Liquid Crystal Phases : The synthesized 2:1 complexes of benzoic acid derivatives, including 2-(3,4-Dichlorobenzoyl)benzoic acid, and dipyridyl compounds exhibit multilayered structures in liquid crystal phases (Kishikawa, Hirai, & Kohmoto, 2008).
Fluorescence Probe for Reactive Oxygen Species : It is useful as a fluorescence probe to detect highly reactive oxygen species (hROS) and differentiate them from other reactive oxygen species (Setsukinai et al., 2003).
Plant Growth Promotion : This compound shows plant growth-promoting activity, especially with substitution in the 3-, 4-, 2:4-, 2:5-, and 3:4-positions (Pybus, Smith, Wain, & Wightman, 1959).
Drug Substance Research : In pharmaceutical research, benzoic acid is a model compound for drug substances. Its phase behavior is important for determining stability and solubility in mixtures with water and organic solvents (Reschke, Zherikova, Verevkin, & Held, 2016).
Heterocyclic Synthesis : It is useful in heterocyclic syntheses due to its reactivity to different nucleophilic reagents (Mahmoud, Soliman, Ibrahim, & Rabie, 1998).
Antibacterial and Anthelmintic Properties : This compound has potential antibacterial and anthelmintic properties (Parveen & Kumar, 2020).
Photodecomposition Studies : Ultraviolet irradiation of this compound leads to the formation of hydroxybenzoic acids and benzoic acid, with significant conversion rates (Crosby & Leitis, 1969).
Safety and Hazards
Properties
IUPAC Name |
2-(3,4-dichlorobenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSUNYJRBMKLBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355181 | |
Record name | 2-(3,4-dichlorobenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52187-03-8 | |
Record name | 2-(3,4-dichlorobenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-DICHLOROBENZOYL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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